

An In-depth Technical Guide to 2,6-Dimethyl-4-pyranone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethyl-4-pyranone

Cat. No.: B087240

[Get Quote](#)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethyl-4-pyranone, also known as 2,6-Dimethyl- γ -pyrone, is a key organic compound featuring a pyranone heterocyclic core. Its utility extends from being a component in the flavor and fragrance industry to serving as a versatile precursor in the synthesis of complex molecules. For researchers in medicinal chemistry and drug development, this compound is a valuable building block for creating novel pharmaceutical agents and natural product analogs. This technical guide provides a comprehensive overview of its core chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its applications in advanced scientific research.

Chemical Identity and Molecular Formula

2,6-Dimethyl-4-pyranone is systematically named 2,6-dimethyl-4H-pyran-4-one. It is unambiguously identified in chemical literature and databases by the following:

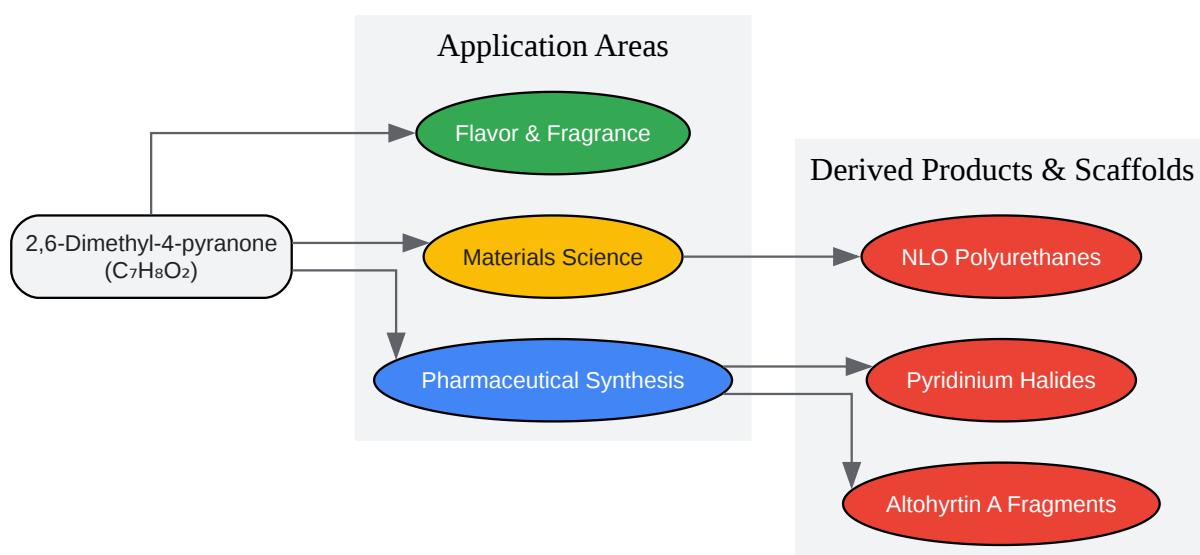
- Chemical Formula: $C_7H_8O_2$ [1][2][3]
- Molecular Weight: 124.14 g/mol [2][3][4]
- CAS Number: 1004-36-0 [1][3][4][5][6]
- Canonical SMILES: CC1=CC(=O)C=C(O1)C [1][3]

- InChI Key: VSYFZULSKMFUJJ-UHFFFAOYSA-N[2][3]

Physicochemical and Spectroscopic Data

The physical and chemical properties of **2,6-Dimethyl-4-pyranone** are critical for its application in experimental settings. The following table summarizes its key quantitative data.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₈ O ₂	[1][2][3]
Molecular Weight	124.14 g/mol	[2][3][4]
Appearance	White to beige crystalline powder or crystals	[1][6]
Melting Point	133-137 °C	[1][3][5][6]
Boiling Point	248-250 °C (at 760 mmHg)	[1][3][5]
Density	~1.065 g/cm ³	[1]
Flash Point	103.4 °C	[1]
Water Solubility	Slightly soluble	[1][5][6]
Vapor Pressure	0.0235 mmHg at 25°C	[1]
LogP (XLogP3)	0.1	[2]
Hydrogen Bond Donors	0	[1][2]
Hydrogen Bond Acceptors	2	[1][2]


Applications in Research and Drug Development

2,6-Dimethyl-4-pyranone is more than a simple heterocyclic compound; it is a strategic starting material in multi-step organic synthesis. Its reactivity allows for the construction of more complex molecular architectures.

- Pharmaceutical Intermediate: The compound serves as an intermediate in the synthesis of various pharmaceuticals.[7] Its structure is a key component in the development of novel

therapeutic agents, holding potential for drug discovery initiatives.[7]

- Natural Product Synthesis: Researchers utilize 2,6-Dimethyl- γ -pyrone as a precursor to synthesize fragments of complex natural products. A notable example is its use as a starting material to prepare the C16-C28 spiroketal fragment of the potent antitumor agent, altohyrtin A.[3]
- Precursor for Novel Compounds: It is used to synthesize a variety of other chemical entities, including 1-Ethyl-2,6-dimethyl-4-hydroxy pyridinium halides and pyran-derived polyurethanes designed for nonlinear optical (NLO) applications.[3]
- General Chemical Synthesis: Beyond specialized applications, it is a widely used intermediate in the agrochemical and dyestuff industries.[1][5][6]

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **2,6-Dimethyl-4-pyranone** as a chemical intermediate.

Experimental Protocol: Synthesis from Dehydroacetic Acid

One of the most common and efficient methods for preparing **2,6-Dimethyl-4-pyanone** is through the acid-catalyzed hydrolysis and decarboxylation of dehydroacetic acid (DHA). The following protocol is adapted from established procedures.[\[4\]](#)

4.1. Materials and Equipment

- Dehydroacetic acid (DHA)
- Concentrated Hydrochloric Acid (37.5%)
- Chloroform
- Solid desiccant (e.g., anhydrous Sodium Sulfate)
- Round-bottom flask with reflux condenser
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Sublimation apparatus

4.2. Procedure

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 10.0 g of dehydroacetic acid and 40.0 mL of concentrated hydrochloric acid (37.5%).
- Reflux: Heat the mixture in an oil bath set to 90 °C. Allow the reaction to reflux with stirring for approximately 6 hours.
- Work-up (Aqueous Phase): After cooling the reaction mixture to room temperature, transfer it to a larger beaker and neutralize carefully by adding a saturated solution of an inorganic base (e.g., sodium carbonate) until the pH of the solution is between 7 and 12. Ensure the solution remains saturated with salt to aid extraction.

- Extraction: Transfer the saturated aqueous solution to a separatory funnel and extract three times with chloroform. Combine the organic layers.
- Drying and Concentration: Dry the combined chloroform extracts over a solid desiccant like anhydrous sodium sulfate. Filter to remove the desiccant and concentrate the filtrate using a rotary evaporator to yield the crude **2,6-Dimethyl-4-pyranone**.
- Purification: For obtaining a high-purity product, the crude solid can be purified by slow sublimation. This method has been reported to yield a product with purity exceeding 99.8%.
[\[4\]](#)

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2,6-Dimethyl-4-pyranone** is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2][3] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. CN102702153A - Method for preparing high-purity 2,6-dimethyl-gamma-pyrone - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Sciencemadness Discussion Board - 2,6-dimethyl-gamma-pyrone = 2,6-Dimethyl-4H-pyran-4-one - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Dimethyl-4-pyranone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087240#2-6-dimethyl-4-pyranone-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com